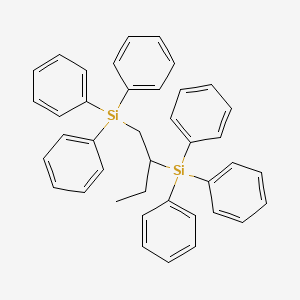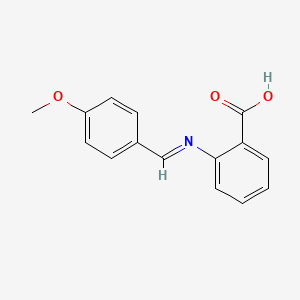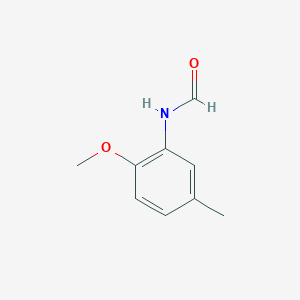
2,3-Dichloroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C14H8Cl2 It is a derivative of anthracene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the anthracene ring
Preparation Methods
2,3-Dichloroanthracene can be synthesized through several methods. One common synthetic route involves the chlorination of anthracene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,3-Dichloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
Scientific Research Applications
2,3-Dichloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the study of substitution patterns and reactivity in aromatic systems.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as therapeutic agents or biological probes.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2,3-Dichloroanthracene exerts its effects depends on the specific application. In chemical reactions, the chlorine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound’s aromatic structure allows it to interact with various molecular targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
2,3-Dichloroanthracene can be compared with other chlorinated anthracene derivatives, such as 9,10-dichloroanthracene and 1,5-dichloroanthracene. These compounds share similar chemical properties but differ in the position of the chlorine substituents, which can influence their reactivity and applications. For example, 9,10-dichloroanthracene is often used in photophysical studies due to its distinct electronic properties.
Properties
CAS No. |
613-07-0 |
|---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
2,3-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |
InChI Key |
NRMXAJPZWJTBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)







![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)



